molecular formula C8H7ClFNO B13039731 (3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

(3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13039731
M. Wt: 187.60 g/mol
InChI Key: CJLUAOGMKSSWHE-LURJTMIESA-N
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Description

(3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound that belongs to the class of benzo[b]furan derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the benzo[b]furan ring, which imparts unique chemical and physical properties

Preparation Methods

The synthesis of (3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[b]furan ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a halogenated phenol and an appropriate alkyne.

    Introduction of the chloro and fluoro substituents: This step involves selective halogenation reactions using reagents such as N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

(3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

    Coupling Reactions: This compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Organic Synthesis: This compound serves as a building block for the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.

    Biological Studies: It is used in biological assays to study its effects on various biological pathways and molecular targets.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes involved in disease pathways.

Comparison with Similar Compounds

(3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine can be compared with other similar compounds, such as:

    7-Chloro-2,3-dihydrobenzo[B]furan-3-ylamine: Lacks the fluoro substituent, which may affect its chemical reactivity and biological activity.

    4-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine: Lacks the chloro substituent, leading to differences in its chemical and physical properties.

    7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan:

The presence of both chloro and fluoro substituents in this compound imparts unique properties that distinguish it from these similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

(3R)-7-chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7ClFNO/c9-4-1-2-5(10)7-6(11)3-12-8(4)7/h1-2,6H,3,11H2/t6-/m0/s1

InChI Key

CJLUAOGMKSSWHE-LURJTMIESA-N

Isomeric SMILES

C1[C@@H](C2=C(C=CC(=C2O1)Cl)F)N

Canonical SMILES

C1C(C2=C(C=CC(=C2O1)Cl)F)N

Origin of Product

United States

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